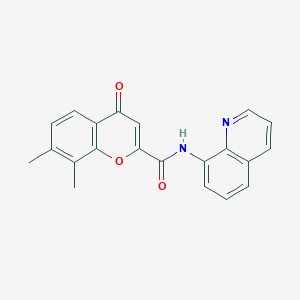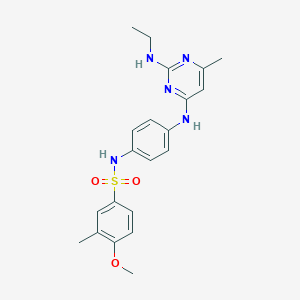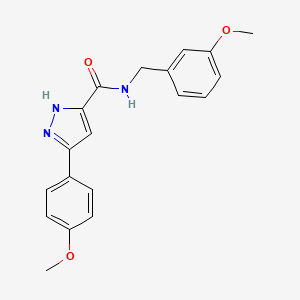
(7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes an isopropoxy group, a methyl group, and an acetic acid moiety attached to a chromene core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the following steps:
Formation of the chromene core: This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester in the presence of a base.
Introduction of the isopropoxy group: The chromene core can be alkylated using isopropyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkoxy derivatives.
科学的研究の応用
(7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes. The isopropoxy group can influence the compound’s binding affinity and specificity.
類似化合物との比較
- (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
- (6-Hexyl-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid
- (3,4-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., isopropoxy, hexyl, methyl) on the chromene core.
- Biological Activity: Variations in biological activity due to differences in substituent groups.
- Chemical Reactivity: Differences in reactivity based on the nature and position of substituents.
(7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetic acid |
InChI |
InChI=1S/C15H16O5/c1-8(2)19-10-4-5-11-9(3)12(7-14(16)17)15(18)20-13(11)6-10/h4-6,8H,7H2,1-3H3,(H,16,17) |
InChIキー |
XYXKCFPAXXNILU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11304792.png)
![N-mesityl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11304803.png)

![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B11304815.png)
![5-(Butan-2-ylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11304825.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11304829.png)
![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11304835.png)

![2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11304845.png)

![N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304852.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304854.png)
![N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304867.png)
![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
